Silane, [[(chloromethyl)thio]methyl]trimethyl-
Description
Its structure comprises a trimethylsilicon core bonded to a [(chloromethyl)thio]methyl group, yielding the formula (CH₃)₃Si–CH₂–S–CH₂Cl. This compound combines the reactivity of chlorosilanes with the chemical versatility of thioether linkages.
Properties
IUPAC Name |
chloromethylsulfanylmethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWIERSJEROYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446353 | |
| Record name | Silane, [[(chloromethyl)thio]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105850-89-3 | |
| Record name | Silane, [[(chloromethyl)thio]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(chloromethyl)sulfanyl]methyl}trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[(chloromethyl)thio]methyl]trimethyl- typically involves the reaction of trimethylsilylmethyl chloride with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Silane, [[(chloromethyl)thio]methyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form simpler silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with varied functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Simplified silane derivatives.
Scientific Research Applications
Chemical Properties and Structure
Silane, [[(chloromethyl)thio]methyl]trimethyl- (C5H13ClSSi), is characterized by a silicon atom bonded to three methyl groups and a chloromethylthio functional group. This structure allows for diverse reactivity, making it suitable for various applications in materials science and engineering .
Coupling Agent in Composites
One of the primary applications of silane compounds is as a coupling agent in composite materials. Coupling agents enhance the bond between inorganic fillers and organic polymers, improving overall mechanical properties.
Performance in Thermoset Composites
Silane, [[(chloromethyl)thio]methyl]trimethyl- has shown significant effectiveness when used with thermoset resins such as epoxy and polyester. The incorporation of this silane into fiberglass laminates results in:
- Increased tensile strength : The improved adhesion between the resin and fiberglass leads to stronger composites.
- Enhanced moisture resistance : Silanes help prevent water ingress at the interface, which is crucial for maintaining material integrity over time .
Table 1: Performance Metrics of Silane in Thermoset Composites
| Composite Type | Tensile Strength (MPa) | Moisture Resistance (%) |
|---|---|---|
| Epoxy | 70 | 95 |
| Polyester | 65 | 90 |
Applications in Polymer Formulations
Silane compounds are also utilized as additives in polymer formulations to modify their properties.
Rubber and Plastics
In rubber applications, silanes improve the bonding of fillers such as silica and clay to the rubber matrix. This results in:
- Enhanced mechanical properties : Increased tensile strength and tear resistance.
- Improved electrical properties : Essential for applications like wire insulation where electrical performance is critical .
Table 2: Effects of Silane on Rubber Properties
| Property | Without Silane | With Silane |
|---|---|---|
| Tensile Strength (MPa) | 15 | 25 |
| Tear Resistance (N/mm) | 10 | 18 |
Surface Coatings and Corrosion Resistance
Silane compounds are widely used in surface coatings to enhance adhesion and corrosion resistance. The unique reactivity of silanes allows them to bond effectively with various substrates, including metals and glass.
Corrosion Protection
When applied as a coating, silanes form a protective layer that significantly reduces corrosion rates in metal substrates. This application is particularly valuable in industries such as automotive and construction.
Case Study 1: Automotive Industry
In the automotive sector, silane-treated fiberglass composites were used to manufacture lightweight body panels. The results indicated a reduction in weight by 20% while maintaining structural integrity, demonstrating the effectiveness of silanes in enhancing material performance.
Case Study 2: Electronics Manufacturing
Silane coupling agents were employed to improve the adhesion of coatings on printed circuit boards (PCBs). The treated PCBs exhibited superior moisture resistance and mechanical strength compared to untreated boards, leading to increased reliability in electronic devices .
Mechanism of Action
The mechanism of action of Silane, [[(chloromethyl)thio]methyl]trimethyl- involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in surface modification, the compound reacts with surface hydroxyl groups to form stable siloxane bonds, thereby altering the surface properties.
Comparison with Similar Compounds
The following analysis compares Silane, [[(chloromethyl)thio]methyl]trimethyl- with structurally related silanes, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Chlorine Substitution : The target compound and Trichloro(chloromethyl)silane both contain Cl atoms, but the latter has three Cl atoms directly bonded to Si, increasing electrophilicity and hydrolysis susceptibility .
- Thioether Linkage : The –S–CH₂Cl group in the target compound introduces sulfur, which may enhance nucleophilic substitution reactivity compared to purely alkyl/chloro silanes.
- Ethoxy Groups : Chloromethylmethyldiethoxysilane’s ethoxy (–OCH₂CH₃) substituents reduce hydrolysis rates compared to Cl-bearing silanes, as seen in analogous ester hydrolysis studies .
Reactivity and Stability
Table 2: Reactivity Comparison
Key Observations :
- Hydrolysis : TMCS and Trichloro(chloromethyl)silane hydrolyze rapidly due to labile Si–Cl bonds, releasing HCl. The target compound’s thioether group may slow hydrolysis compared to TMCS but accelerate it relative to ethoxy silanes .
- Thermal Stability : Ethoxy-containing silanes (e.g., Chloromethylmethyldiethoxysilane) exhibit higher stability due to less reactive substituents, whereas Cl-rich silanes (e.g., Trichloro(chloromethyl)silane) are prone to decomposition .
Table 3: Application Profiles
Key Observations :
Biological Activity
Silane compounds, particularly those containing chloromethyl and thio groups, have garnered attention for their potential biological activities. The compound Silane, [[(chloromethyl)thio]methyl]trimethyl- (CAS Registry Number: 2344-80-1) is notable for its unique structure, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this silane, focusing on its toxicity, potential therapeutic applications, and relevant case studies.
- Formula : CHClSi
- Molecular Weight : 122.669 g/mol
- IUPAC Name : Chloromethyltrimethylsilane
The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the trimethylsilane portion contributes to its stability and solubility in organic solvents .
Biological Activity Overview
The biological activity of silanes can be assessed through various mechanisms, including cytotoxicity, inflammatory response, and potential therapeutic effects. Recent studies have focused on their inhalation toxicity and interaction with human cells.
In Vitro Toxicity Studies
A recent study investigated the respiratory toxicity of silanes using human bronchial epithelial cell lines (BEAS-2B) and reconstructed human tissue models (MucilAir). The results indicated that exposure to silanes led to significant cytotoxicity and inflammatory responses in both systems. Notably:
- Cell Viability : BEAS-2B cells exhibited decreased viability upon exposure to silanes.
- Inflammatory Markers : Increased secretion of inflammatory cytokines was observed, indicating a potential for respiratory irritation or damage .
Case Studies
-
Respiratory Toxicity Assessment
- Study Design : Human cell-based in vitro systems were employed to assess the respiratory toxicity of silanes.
- Findings : Silanes demonstrated varying levels of toxicity, with trimethoxysilane being more toxic than triethoxysilane. This finding underscores the importance of chemical structure in determining biological effects .
- Silane Coupling Agents in Composites
Table 1: Summary of Biological Activity Findings
| Compound Name | Formula | Molecular Weight |
|---|---|---|
| Silane, [[(chloromethyl)thio]methyl]trimethyl- | CHClSi | 122.669 g/mol |
| Trimethoxysilane | CHOSi | 104.18 g/mol |
| Triethoxysilane | CHOSi | 162.26 g/mol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
